molecular formula C21H28N2O2 B2435448 1-Prop-2-enoyl-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide CAS No. 2361573-77-3

1-Prop-2-enoyl-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2435448
CAS No.: 2361573-77-3
M. Wt: 340.467
InChI Key: MXWRIVVFHQNUCN-OAHLLOKOSA-N
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Description

1-Prop-2-enoyl-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.467. The purity is usually 95%.
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Scientific Research Applications

Diagnostic and Therapeutic Potential in Oncology

This compound is structurally related to σ receptor ligands, which are of interest for their potential therapeutic and diagnostic applications in oncology. The development of analogues with added polar functionality and reduced lipophilicity aims to enhance their utility as positron emission tomography (PET) radiotracers and to potentially offer therapeutic benefits. Modifications to reduce lipophilicity without compromising receptor affinity make certain analogues, such as (-)-(S)-9, candidates for tumor cell entry and minimal antiproliferative activity, suggesting a potential for diagnostic imaging and therapeutic applications (Abate et al., 2011).

Receptor Binding Affinity and Selectivity

Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives has shown that these compounds exhibit high affinity and selectivity for σ1 receptors, with certain derivatives being proposed as tools for PET experiments. This indicates their relevance in receptor studies, particularly in exploring sigma-subtype affinities and selectivities. The ability of these compounds to demonstrate antiproliferative activity in glioma cells further underscores their potential in cancer research and therapy (Berardi et al., 2005).

Advanced Receptor Studies

The exploration of N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-Dimethylpiperidine has revealed compounds with nanomolar or subnanomolar affinities for σ1 and σ2 receptors, showcasing the importance of these compounds in detailed receptor binding studies. The identification of highly potent and selective ligands through structural modifications provides valuable insights into receptor-ligand interactions, aiding in the development of selective receptor modulators (Berardi et al., 1998).

Hybrid Structures for PET Tracers

Hybrid structures between PB28 and RHM-1, which are high-affinity σ2 receptor ligands, have been designed to obtain good candidates for σ2 PET tracer development. This work highlights the compound's role in advancing imaging techniques for tumor diagnosis, with specific modifications aimed at optimizing σ2 ligand properties for PET applications. The interaction with P-gp, which may limit use in tumors overexpressing P-gp, represents a critical consideration in the development of effective imaging agents (Abate et al., 2011).

Properties

IUPAC Name

1-prop-2-enoyl-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-20(24)23-12-10-17(11-13-23)21(25)22-15(2)18-9-8-16-6-4-5-7-19(16)14-18/h3,8-9,14-15,17H,1,4-7,10-13H2,2H3,(H,22,25)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWRIVVFHQNUCN-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCCC2)C=C1)NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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